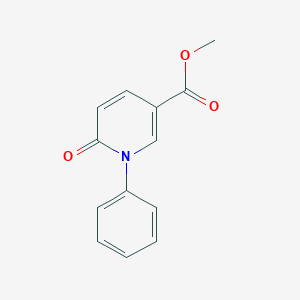
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Overview
Description
“Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 77837-09-3 . It has a molecular weight of 229.24 . The IUPAC name for this compound is methyl 6-oxo-1-phenyl-pyridine-3-carboxylate .
Synthesis Analysis
A catalytic multicomponent protocol has been developed to synthesize dihydropyridine-3-carboxylates . This involves a domino catalytic reaction between terminal alkynes, isocyanates, and malonates . Copper acetylides attack on isocyanates to form a propargylic amide species which further reacts with malonates by the action of t-BuOLi to form dihydropyridine-3-carboxylates .
Molecular Structure Analysis
The linear formula of “Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” is C13H11NO3 . The InChI Code for this compound is provided in the source .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of dihydropyridine-3-carboxylates include nucleophilic additions of in situ-generated copper acetylides on carbon electrophiles . This strategy is rooted in the ability of copper salts to preclude the π-electrons density across the triple bonds which results in developing appreciable partial positive charge in alkyne synthon .
Physical And Chemical Properties Analysis
“Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” has a boiling point and melting point of 160-162°C . The compound is stored at room temperature .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Summary:
Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate exhibits promising pharmacological properties, making it a candidate for drug development. Researchers have explored its potential as an antihypertensive agent, calcium channel blocker, or even as an anti-inflammatory compound.
Methods and Experimental Procedures:
- Synthesis : The compound can be synthesized through a multicomponent protocol, often involving copper catalysts and organolithium reagents .
Results and Outcomes:
- Anti-Inflammatory Potential : Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate may inhibit inflammatory pathways, making it relevant for treating inflammatory diseases .
Organic Synthesis and Catalysis
Summary:
The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the construction of complex molecules.
Methods and Experimental Procedures:
Results and Outcomes:
- Catalytic Transformations : The compound undergoes transformations to yield valuable intermediates .
Material Science and Polymer Chemistry
Summary:
Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate can be incorporated into polymer structures.
Methods and Experimental Procedures:
Results and Outcomes:
Safety And Hazards
properties
IUPAC Name |
methyl 6-oxo-1-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSPLUQQNNULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

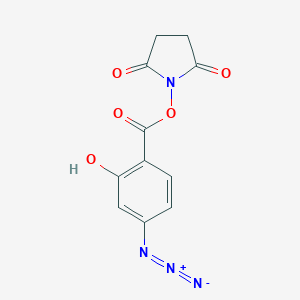
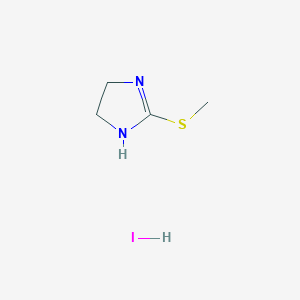
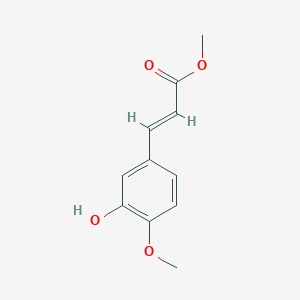
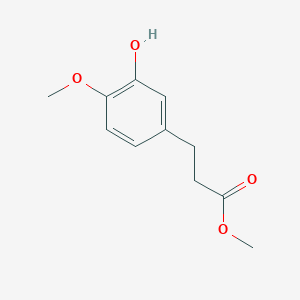
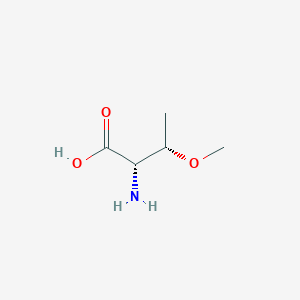
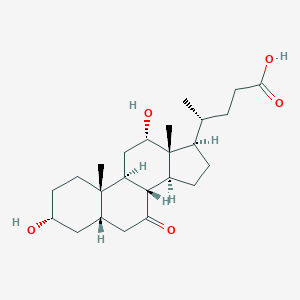
![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)

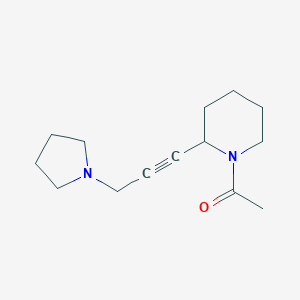
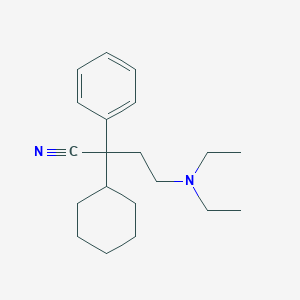
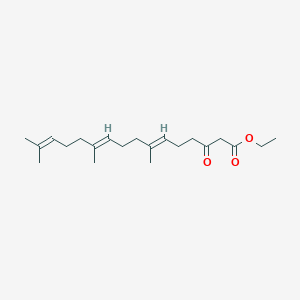

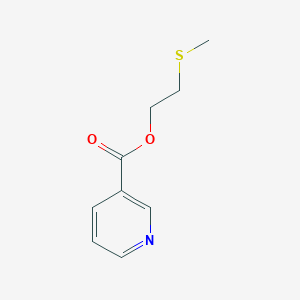
![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)